2-Aminobenzamide

Übersicht

Beschreibung

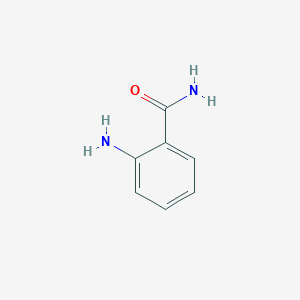

2-Aminobenzamide (2-AB; CAS Reg. No. 88-68-6) is an anthranilamide derivative characterized by a benzene ring substituted with a carboxamide group at position 1 and an amine group at position 2 . Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol. The compound’s structure enables versatile applications, including roles as a fluorescent labeling agent for polysaccharides , a zinc-binding group in histone deacetylase (HDAC) inhibitors , and a precursor in antimicrobial agents . Its intermolecular hydrogen bonding (N–H···O and N–H···N) contributes to stable crystalline forms and interactions in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminobenzamide can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction typically occurs under reflux conditions, resulting in the formation of anthranilamide.

Industrial Production Methods: In industrial settings, anthranilamide is often produced through the catalytic hydrogenation of nitrobenzamide. This process involves the reduction of nitrobenzamide using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve high yields of anthranilamide.

Analyse Chemischer Reaktionen

Method A (Conventional Heating)

-

Conditions : ISA (1 eq) + amine (1 eq) in DMF, reflux.

-

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl of ISA, followed by ring opening and CO₂ elimination .

Method B (Microwave Irradiation)

-

Conditions : ISA (1 eq) + amine (1 eq) in DMF, microwaved at 140–420 W for 4–10 min .

-

Advantages : Faster reaction times (4–10 min vs. hours) but slightly lower yields compared to conventional heating.

Representative Yields :

| Compound | R Group | Yield (Method A) | Yield (Method B) |

|---|---|---|---|

| 1 | 4-Fluorophenyl | 72% | 65% |

| 2 | 4-Chlorophenyl | 80% | 70% |

| 8 | 2-Carbamoyl | 60% | 64% |

Cyclization Reactions

This compound undergoes cyclization with aldehydes to form quinazolin-4(3H)-ones , a reaction accelerated by visible light photocatalysis:

Visible Light-Induced Cyclization

-

Conditions : this compound + aldehyde, fluorescein (10 mol%), TBHP (2 eq), CH₃OH, 30 W blue LED, 3 h .

-

Mechanism :

Substrate Scope :

-

Electron-withdrawing groups (e.g., –F, –Cl) on aldehydes enhance yields (88–92%).

-

Electron-donating groups (e.g., –OMe) reduce yields (≤75%) due to slower imine formation .

Kinetic Studies

The reaction between this compound and 2,6-dichlorobenzaldehyde follows second-order kinetics (first-order in each reactant) :

Key Findings :

-

Rate Equation : .

-

Activation Energy : 72.84 kJ/mol in formic acid/acetic acid mixtures .

-

Solvent Effects : Higher dielectric solvents (e.g., formic acid, ε = 58) accelerate reactions by stabilizing the transition state .

Selective Functionalization

Substituents on the this compound ring modulate reactivity and selectivity:

-

4-Fluoro substitution : Enhances HDAC3 inhibition selectivity by reducing HDAC1/2 binding affinity .

-

5-Phenyl substitution : Favors HDAC1/2 inhibition over HDAC3 .

Structural-Activity Relationship :

| Compound | Substituent | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

|---|---|---|---|

| 109 | H | 45 | 60 |

| 136 | 4-F | 520 | 190 |

| 3 | 5-Ph | 8 | 420 |

Coupling Reactions

This compound derivatives are coupled with 1,2-diaminobenzene using BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as an activating agent:

-

Conditions : BOP (0.6 eq), DMAP (2 eq), TEA (1.2 eq), DMF, 48 h, rt .

-

Products : Benzothiazole- and phenylamine-conjugated derivatives (e.g., 3a-d , 5a-d ) in 75–89% yields .

Mechanistic Insights

-

Nucleophilic Acyl Substitution : Dominates in reactions with amines, facilitated by the electrophilic carbonyl group .

-

Photoredox Catalysis : Enables radical intermediates in visible light-driven cyclizations, bypassing thermal activation .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

2-Aminobenzamide derivatives have emerged as promising HDAC inhibitors, which play critical roles in regulating gene expression through histone modification.

- Mechanism of Action : this compound acts by inhibiting HDAC enzymes, leading to increased acetylation of histones, which enhances gene expression associated with various diseases, including cancer and neurodegenerative disorders .

- Clinical Applications : Recent studies have demonstrated the efficacy of 2-AB-based HDAC inhibitors in Friedreich's Ataxia (FRDA) treatment. These compounds have shown significant increases in frataxin mRNA levels and histone acetylation in patient-derived cells and animal models . A Phase Ib clinical trial indicated promising results, suggesting that 2-AB can induce epigenetic changes relevant for therapeutic interventions .

Glycan Analysis

This compound is widely used for the labeling of glycans in glycomics research.

- HPLC Analysis : The compound is utilized for tagging carbohydrates, allowing for effective separation and analysis via high-performance liquid chromatography (HPLC). This method is crucial for studying protein glycosylation patterns, which can serve as biomarkers for diseases such as cancer .

- Non-reductive Labeling : 2-AB enables the labeling of glyco-oligosaccharides without reducing their structure, facilitating the distinction between oxidized and non-oxidized forms during analysis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives.

- Synthesis of Antimicrobial Agents : Research has shown that certain synthesized compounds based on 2-AB exhibit strong antimicrobial activity against various bacterial and fungal strains. One derivative demonstrated superior potency against Aspergillus fumigatus, outperforming standard antibiotics in some cases .

Anticancer Activity

The anticancer properties of this compound derivatives are being actively researched.

- Selective HDAC Inhibition : The development of isoform-selective HDAC inhibitors based on 2-AB has been reported to reduce adverse effects associated with non-selective inhibitors while maintaining therapeutic efficacy against hematological malignancies .

- Therapeutic Potential : These compounds are under investigation for their ability to induce apoptosis in cancer cells, potentially offering new avenues for treatment strategies .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of anthranilamide and its derivatives varies depending on the specific application. In general, anthranilamide compounds exert their effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. For example, some anthranilamide derivatives inhibit the activity of enzymes involved in cancer cell proliferation, while others bind to viral proteins to prevent viral replication. The specific pathways and molecular targets involved depend on the structure and functional groups of the anthranilamide derivative.

Vergleich Mit ähnlichen Verbindungen

Glycan Analysis: Derivatizing Agents

2-AB is compared to Procainamide (ProA) and RapiFluor-MS (RF-MS) for labeling N-glycans in hydrophilic interaction liquid chromatography (HILIC-UPLC-FLR-MS). Key findings include:

| Parameter | 2-AB | Procainamide (ProA) | RapiFluor-MS (RF-MS) |

|---|---|---|---|

| FLR Sensitivity | Low | High | Moderate |

| MS Sensitivity | Low | Moderate | High |

| Limit of Detection (LOD) | ~10 fmol | ~1 fmol | ~0.5 fmol |

| Labeling Efficiency | >95% | >95% | >95% |

| Reproducibility (RSD) | <5% | <5% | <5% |

- Key Insights :

HDAC Inhibitors: Substitution Effects

2-AB derivatives are compared based on substitutions and HDAC subtype selectivity:

| Compound Group | Substitution | HDAC Selectivity | Activity (IC₅₀) |

|---|---|---|---|

| Unsubstituted 2-AB | None | HDAC1/2/3 (non-selective) | ~100–500 nM |

| Thienyl-substituted | 5-Thienyl ring | HDAC1/2 > HDAC3 | ~10–50 nM |

| Halogen-substituted | 4-Fluoro/5-Chloro | HDAC1/2/3 (weak selectivity) | ~200–800 nM |

| No capping group | – | HDAC1/2/3 (weak inhibition) | >1 µM |

- Key Insights :

Antimicrobial Activity

2-AB derivatives show variable efficacy against bacterial strains:

| Compound | Bacillus subtilis (MIC) | Staphylococcus aureus (MIC) |

|---|---|---|

| 2-AB (parent) | >100 µg/mL | >100 µg/mL |

| Derivative 5 | 12.5 µg/mL | 25 µg/mL |

| Derivative 7 | 50 µg/mL | 50 µg/mL |

- Key Insights :

Coordination Chemistry

2-AB forms stable Cu(II) complexes with amino acids (e.g., glycine, phenylalanine):

| Complex | DNA Binding (Kₐ) | Antioxidant Activity (IC₅₀) |

|---|---|---|

| Cu-2-AB | 1.2 × 10⁴ M⁻¹ | 45 µM |

| Cu-2-AB-Glycine | 2.8 × 10⁴ M⁻¹ | 28 µM |

| Cu-2-AB-Phenylalanine | 3.5 × 10⁴ M⁻¹ | 18 µM |

- Key Insights :

- Mixed-ligand complexes exhibit stronger DNA interaction and antioxidant properties than binary complexes, attributed to synergistic effects .

Biologische Aktivität

2-Aminobenzamide (2-AB) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its role as a histone deacetylase (HDAC) inhibitor and its potential therapeutic applications in various diseases, including Friedreich's ataxia (FRDA) and certain cancers. This article delves into the biological activities of this compound, highlighting its mechanisms of action, synthesis, and various derivatives, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group attached to a benzamide structure. The synthesis of 2-AB typically involves the reaction of isatoic anhydride with amines, yielding various derivatives with enhanced biological properties. Recent studies have employed both conventional heating methods and microwave-assisted synthesis to produce 2-AB derivatives with varying yields and activities .

Table 1: Synthesis Methods for this compound Derivatives

| Method | Yield (%) | Remarks |

|---|---|---|

| Conventional Heating | 70-90 | Longer reaction time but higher yield |

| Microwave-Assisted Synthesis | 60-80 | Faster but slightly lower yield |

Antimicrobial Properties

Research has demonstrated that certain this compound derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, a study found that specific derivatives showed excellent antifungal activity against Aspergillus fumigatus and Saccharomyces cerevisiae, as well as antibacterial effects against Staphylococcus aureus and Escherichia coli .

HDAC Inhibition

One of the most notable biological activities of this compound is its function as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression through histone modification. Inhibiting these enzymes can lead to increased acetylation of histones, thereby enhancing gene expression associated with neuroprotection and other therapeutic effects.

Case Study: Friedreich's Ataxia

In a significant study focused on FRDA, researchers identified a specific this compound derivative that significantly increased frataxin mRNA levels in lymphoblasts from FRDA patients. This compound was shown to enhance histone acetylation at the FXN gene locus, suggesting its potential as a therapeutic agent for this condition .

Table 2: Biological Activities of Selected this compound Derivatives

The mechanism by which this compound acts as an HDAC inhibitor involves binding to the active site of HDAC enzymes through its zinc-binding group (ZBG). This interaction prevents the deacetylation of histones, leading to an open chromatin structure that facilitates transcriptional activation .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and various HDAC isoforms. These studies reveal that modifications to the ZBG can significantly alter the potency and selectivity of these inhibitors .

Q & A

Basic Questions

Q. What are the standard protocols for fluorescent labeling of polysaccharides or glycoproteins using 2-AB?

- Methodological Answer :

Release glycans enzymatically (e.g., PNGase F for N-glycans) under denaturing conditions.

Purify released glycans via ethanol precipitation or solid-phase extraction to remove contaminants (e.g., detergents, salts) .

Label glycans via reductive amination: Mix 2-AB with a reducing agent (e.g., sodium cyanoborohydride) and an acid catalyst (e.g., dimethyl sulfoxide/acetic acid) at 65°C for 2–4 hours .

Analyze labeled glycans using HILIC-UPLC-FLD (hydrophilic interaction chromatography with fluorescence detection) or LC-MS for structural identification .

Q. What is the role of 2-AB in N-glycan analysis by HPLC?

- Methodological Answer : 2-AB enhances detection sensitivity via fluorescence and improves chromatographic separation by modifying glycan hydrophilicity. Post-labeling, glycans are profiled using retention time libraries and exoglycosidase digestion to confirm structures .

Q. What are the key considerations for handling and storing 2-AB in laboratory settings?

- Methodological Answer :

- Store 2-AB in a cool (<25°C), dry environment, protected from light.

- Use personal protective equipment (gloves, goggles) to avoid inhalation or skin contact due to its toxicity (intraperitoneal LD50 >400 mg/kg in rats).

- Dispose of waste via approved hazardous waste protocols .

Q. How does 2-AB function as a derivatizing agent in mass spectrometry?

- Methodological Answer : 2-AB introduces a fluorescent tag and improves ionization efficiency for LC-MS/MS. It is compatible with collision-induced dissociation (CID) for glycan fragmentation analysis, though its neutral charge may limit sensitivity compared to charged tags like procainamide .

Q. What synthetic routes utilize 2-AB as a precursor for heterocyclic compounds?

- Methodological Answer : 2-AB is condensed with aldehydes in the presence of catalysts (e.g., Fe3O4@EDTA/CuI nanocatalyst) to synthesize 2,3-dihydroquinazolin-4(1H)-ones. Reactions typically proceed in methanol/acetic acid under reflux or electrochemical conditions .

Advanced Research Questions

Q. How to optimize 2-AB labeling efficiency in the presence of contaminants (e.g., detergents, salts)?

- Methodological Answer :

- Pre-purify glycans using hydrophilic interaction liquid chromatography (HILIC) cartridges or graphitized carbon columns.

- Adjust labeling reaction pH to 4–5 and extend incubation time (up to 6 hours) to compensate for inhibitory contaminants .

Q. How to resolve discrepancies in glycan profiling data when using 2-AB vs. procainamide?

- Methodological Answer :

- Procainamide provides higher fluorescence intensity and better MS compatibility due to its charged tertiary amine.

- Normalize data using internal standards (e.g., dextran ladder) and validate structures via exoglycosidase digestion to account for retention time shifts between labeling methods .

Q. What strategies enhance the stability of 2-AB derivatives during long-term storage?

- Methodological Answer :

- Store labeled glycans in 70% ethanol at -20°C to prevent degradation.

- Avoid repeated freeze-thaw cycles; lyophilize samples for long-term storage .

Q. How to integrate 2-AB labeled glycans with LC-MS/MS for structural elucidation?

- Methodological Answer :

- Use HILIC-UPLC-FLD for initial profiling, then collect fractions for MS/MS analysis.

- Employ collision energy optimization (e.g., stepped CID) to fragment glycans while retaining 2-AB tags. Cross-reference with databases like GlyConnect or UniCarb-DB .

Q. What mechanistic pathways explain 2-AB’s role in Bargellini reactions?

- Methodological Answer :

2-AB acts as an ambident nucleophile, attacking carbonyl carbons in α-keto esters via its amino group. The reaction proceeds through a six-membered transition state, forming dihydroquinazolinone derivatives. Solvent polarity and catalyst choice (e.g., Fe3O4@EDTA/CuI) significantly influence yield .

Eigenschaften

IUPAC Name |

2-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBFMLJZNCDSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021789 | |

| Record name | 2-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2-Aminobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300 °C | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>20.4 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; very soluble in ethyl ether, benzene; very soluble in ethyl acetate | |

| Record name | SID47193674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000263 [mmHg] | |

| Record name | 2-Aminobenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

ADP-ribose synthesis inhibitor | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS FROM CHLOROFORM OR WATER | |

CAS No. |

88-68-6 | |

| Record name | Anthranilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M2WEK6VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C (decomposes), 109 - 111.5 °C | |

| Record name | 2-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.